

potential for JNJ-39758979 tachyphylaxis

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Compound of Interest

Compound Name: JNJ-39758979

Cat. No.: B1673020

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Technical Support Center: JNJ-39758979

This technical support center provides researchers, scientists, and drug development professionals with information regarding **JNJ-39758979**, with a specific focus on the potential for tachyphylaxis. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and considerations during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is **JNJ-39758979** and what is its mechanism of action?

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R).[1] It exhibits high affinity for the human H4 receptor, with a K_i of 12.5 nM, and shows over 80-fold selectivity for H4R compared to other histamine receptor subtypes (H1R, H2R, and H3R).[1][2] The mechanism of action involves blocking the binding of histamine to the H4 receptor, thereby inhibiting downstream signaling pathways associated with inflammation and pruritus.[1][3] The H4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] By antagonizing this receptor, **JNJ-39758979** prevents this signaling cascade.

Q2: Is there any clinical evidence of tachyphylaxis with **JNJ-39758979**?

Direct clinical evidence or studies specifically investigating tachyphylaxis (a rapid decrease in response to a drug after repeated administration) with **JNJ-39758979** are not available in the provided search results. However, a clinical study on histamine-induced pruritus in healthy

subjects noted a "carryover effect" of **JNJ-39758979**, which necessitated the use of only the first treatment period for pruritus-related evaluations.[4][5] This long-lasting effect, potentially due to its long plasma half-life of 124-157 hours, could mask or mimic tachyphylaxis, as the receptors may still be occupied by the antagonist upon subsequent dosing.[1][6]

Q3: What are the potential mechanisms that could lead to tachyphylaxis with an H4R antagonist like **JNJ-39758979**?

While not specifically reported for **JNJ-39758979**, potential mechanisms for tachyphylaxis with GPCR antagonists include:

- **Receptor Upregulation:** Chronic blockade of a receptor can sometimes lead to an increase in the number of receptors on the cell surface. When the antagonist is withdrawn, the system can become hypersensitive to the endogenous agonist (histamine).
- **Signal Transduction Adaptation:** Cells may adapt to the continuous presence of an antagonist by altering downstream signaling components, leading to a diminished response upon subsequent agonist challenge.
- **Drug Disposition:** Changes in the metabolism or clearance of the drug over time could lead to lower effective concentrations at the receptor, although this is less likely to be the primary mechanism for rapid tachyphylaxis.

Troubleshooting Guide

Issue: Observing a diminished response to **JNJ-39758979** in in-vitro or in-vivo models over time.

- **Confirm Drug Integrity and Concentration:** Ensure the compound has been stored correctly and that the working concentrations are accurate. Degradation or incorrect preparation can lead to an apparent loss of efficacy.
- **Evaluate Receptor Expression Levels:** If possible, measure H4R expression levels in your model system before and after prolonged exposure to **JNJ-39758979**. An upregulation of H4R could indicate a compensatory response.

- **Assess Downstream Signaling:** Investigate key downstream signaling molecules, such as cAMP levels, following histamine stimulation in the presence and absence of **JNJ-39758979** after single and repeated administrations. A recovery of the histamine response despite the presence of the antagonist could suggest cellular adaptation.
- **Washout Periods:** In experimental designs with repeated dosing, ensure adequate washout periods are incorporated to minimize the impact of the drug's long half-life. The observed "carryover effect" suggests that a standard washout period may not be sufficient.[\[4\]](#)[\[5\]](#)

Quantitative Data Summary

Table 1: Efficacy of **JNJ-39758979** in a Histamine-Induced Pruritus Study[\[4\]](#)[\[5\]](#)

Treatment Group	Time Point	Reduction in AUC of Pruritus Score (vs. Placebo)	P-value
JNJ-39758979 (600 mg)	2 hours	Significant	0.0248
JNJ-39758979 (600 mg)	6 hours	Significant	0.0060
Cetirizine (10 mg)	6 hours	Significant	0.0417

Table 2: Efficacy of **JNJ-39758979** in a Phase 2a Study in Patients with Atopic Dermatitis[\[7\]](#)

Treatment Group	Duration	Median Change in EASI Score (vs. Placebo)
JNJ-39758979 (100 mg)	6 weeks	-3.7 (Placebo: -1.3)
JNJ-39758979 (300 mg)	6 weeks	-3.0 (Placebo: -1.3)

Table 3: Efficacy of **JNJ-39758979** in a Phase 2a Study in Patients with Uncontrolled Asthma[\[8\]](#)

Treatment Group	Duration	Outcome
JNJ-39758979 (300 mg)	12 weeks	Did not meet primary endpoint (change in FEV1). However, nominally significant improvements were observed in subgroups with elevated eosinophils.

Experimental Protocols

Protocol 1: Histamine-Induced Pruritus in Healthy Subjects^{[4][5]}

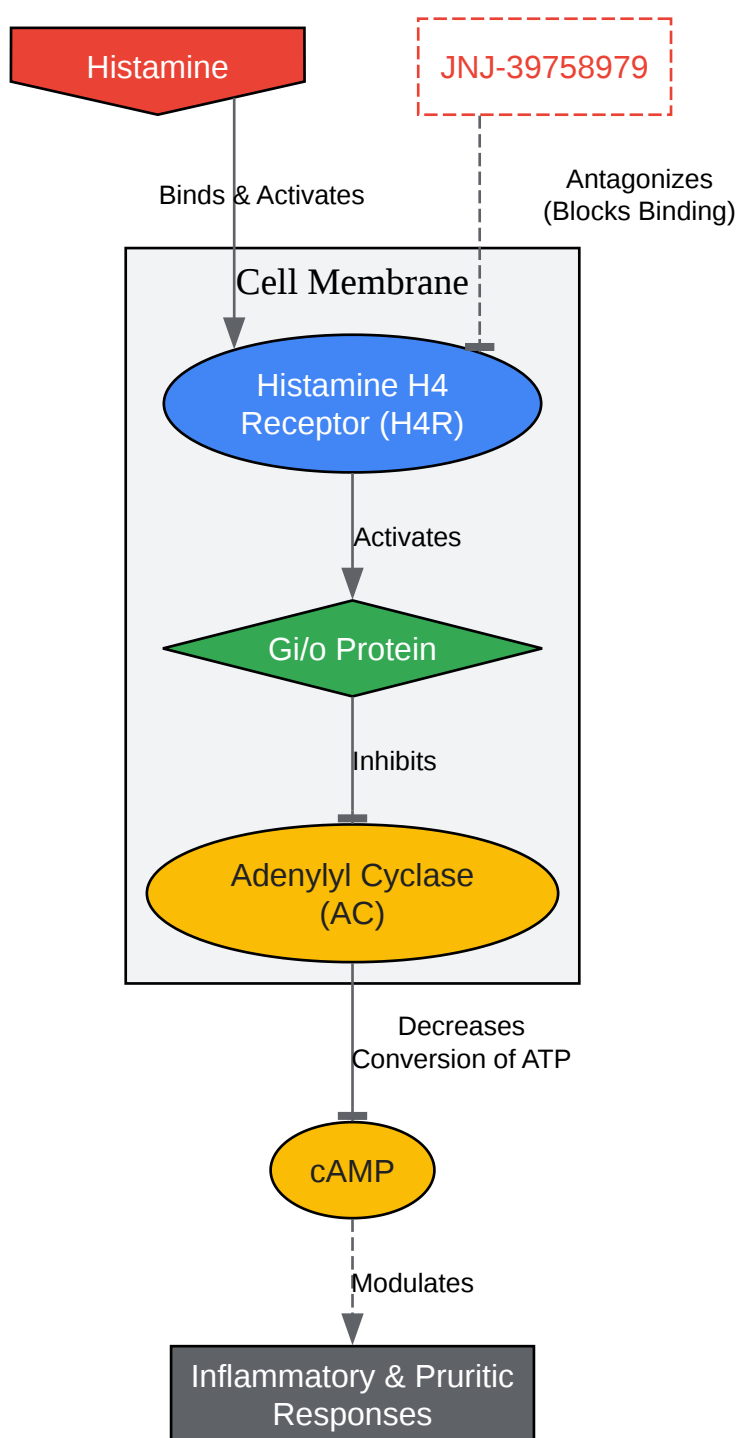
- Study Design: A randomized, three-period, double-blind, crossover study.
- Subjects: 24 healthy individuals were enrolled.
- Treatments: A single oral dose of 600 mg **JNJ-39758979**, 10 mg cetirizine, or placebo.
- Washout Period: 22-day washout periods separated the treatment periods.
- Histamine Challenge: Administered on day -1 and at 2 and 6 hours post-dose on day 1 of each treatment period.
- Primary Efficacy Endpoint: The area under the curve (AUC) of the pruritus score from 0-10 minutes after the histamine challenge.
- Secondary Efficacy Endpoints: Wheal and flare areas assessed 10 minutes after the histamine challenge.

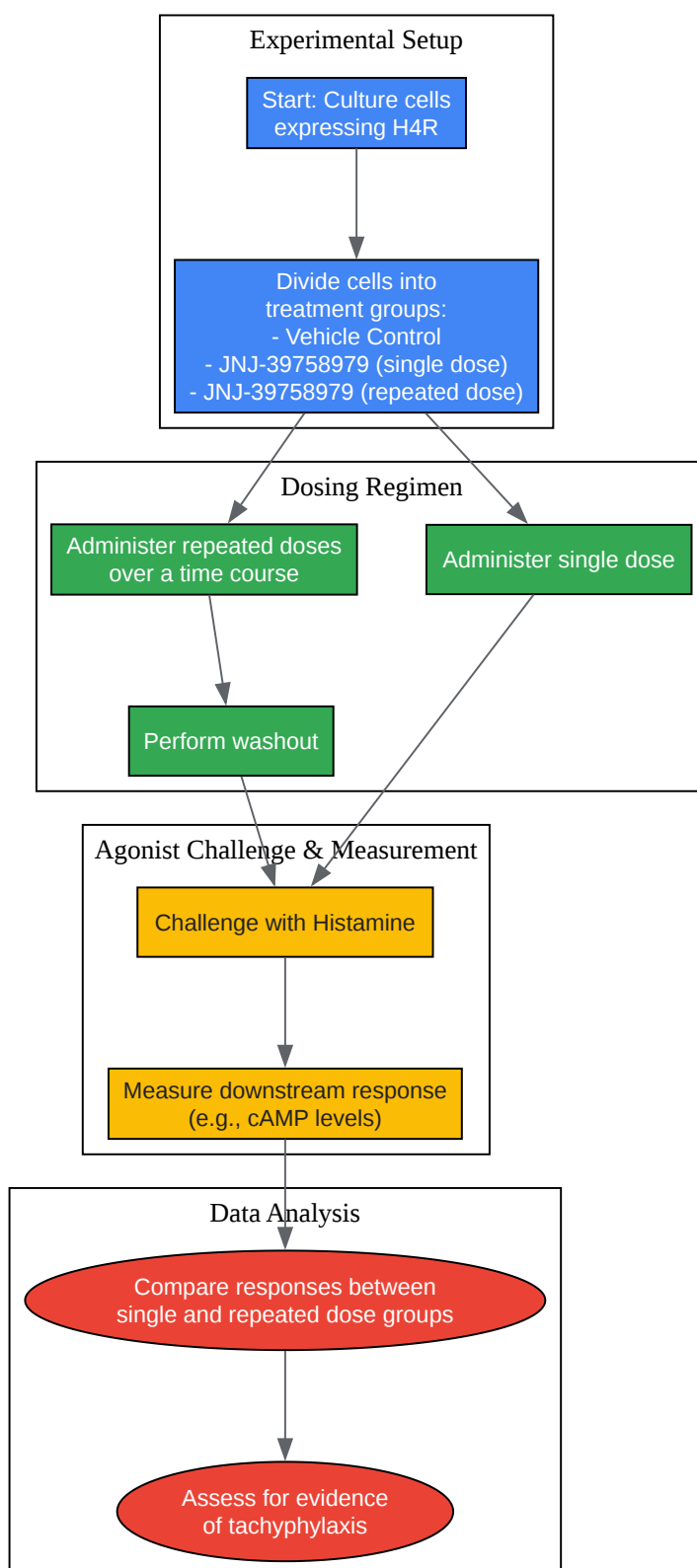
Protocol 2: Phase 2a Study in Patients with Moderate Atopic Dermatitis^[7]

- Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group study.
- Subjects: 88 adult Japanese patients with moderate atopic dermatitis.
- Treatments: **JNJ-39758979** 300 mg, 100 mg, or placebo once daily.

- Duration: 6 weeks.
- Primary Efficacy Endpoint: Change in Eczema Area and Severity Index (EASI) scores at week 6.
- Secondary Efficacy Assessments: Investigator's Global Assessment (IGA) and patient-reported pruritus assessments.

Visualizations





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